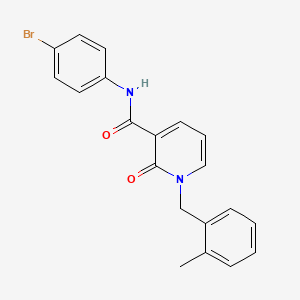
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide were designed and synthesized . Another study reported the synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2 H-chromen-4-ol derivatives .Applications De Recherche Scientifique
Anticonvulsant Research
Compounds containing the benzothiazole moiety have been investigated for their potential anticonvulsant properties. Specifically, derivatives of 1,3-benzothiazol-2-yl have shown promising results in seizure control. The structural requirements of pharmacophores in these compounds, including 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide , have been synthesized and evaluated for anticonvulsant activity using tests like the 6 Hz psychomotor seizure test . These studies contribute significantly to the development of new antiepileptic drugs with fewer side effects.
Anti-tubercular Activity
Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular properties. The inhibitory concentrations of these newly synthesized molecules have been compared with standard reference drugs, showing better potency against M. tuberculosis . The structure-activity relationships and molecular docking studies of these compounds, including benzothiazole derivatives, are crucial for identifying potent inhibitors with enhanced anti-tubercular activity.
Pharmacokinetic Modeling
The design of benzothiazole derivatives involves computational studies to predict pharmacokinetic properties. This includes assessing the binding properties with molecular targets relevant to diseases such as epilepsy. For instance, compounds similar to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide have been studied for their interaction with GABA receptors and Na/H exchangers, which are important in understanding drug behavior in the body .
Chemical Synthesis
Benzothiazole derivatives are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions. These synthetic methods are essential for producing compounds with potential applications in pharmaceuticals and research chemicals .
Molecular Docking Studies
Molecular docking is a computational technique used to predict how small molecules, such as drugs or compounds, interact with a target protein. Benzothiazole derivatives are often subjected to docking studies to understand their potential as therapeutic agents, providing insights into the design of new drugs with specific target affinities .
Neurological Disorder Research
The study of benzothiazole derivatives extends to the exploration of treatments for various neurological disorders. By understanding the interaction of these compounds with neural receptors, researchers can develop new therapeutic strategies for conditions like epilepsy and other seizure-related disorders .
Reference Standards for Testing
High-quality reference standards are crucial for accurate pharmaceutical testing. Compounds like 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide serve as reference standards to ensure the reliability and validity of experimental results in drug discovery and development processes .
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERKTDWNSIJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)


![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)


![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
